

# The Pharmacokinetics of Diosuxentan (SC0062): An In-Depth Technical Guide

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## Compound of Interest

Compound Name: *Diosuxentan*

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## Abstract

**Diosuxentan**, also known as SC0062 and WX013, is a novel, orally active, and highly selective endothelin-A (ETA) receptor antagonist currently under investigation for the treatment of chronic kidney disease (CKD), including IgA nephropathy and diabetic kidney disease.[1] By selectively blocking the ETA receptor, **Diosuxentan** aims to mitigate the detrimental effects of endothelin-1 (ET-1) in the kidneys, such as vasoconstriction, inflammation, and fibrosis.[1] This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of **Diosuxentan**, drawing from data available from its first-in-human Phase I clinical trial. The information presented herein is intended to support further research and development of this promising therapeutic agent.

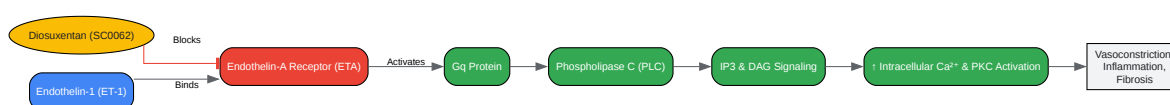
## Introduction

The endothelin system, particularly the interaction between endothelin-1 and the ETA receptor, plays a significant role in the pathophysiology of various cardiovascular and renal diseases.[1] Selective antagonism of the ETA receptor has emerged as a promising therapeutic strategy.

**Diosuxentan** (SC0062) is a potent and highly selective ETA receptor antagonist that has demonstrated a favorable safety profile and predictable pharmacokinetic characteristics in early clinical development.[1] This document synthesizes the available pharmacokinetic data for **Diosuxentan**, details the experimental methodologies used in its initial clinical evaluation, and illustrates its mechanism of action and the associated experimental workflows.

## Mechanism of Action

**Diosuxentan** exerts its pharmacological effect by selectively inhibiting the endothelin-A (ETA) receptor. The binding of the potent vasoconstrictor peptide endothelin-1 (ET-1) to the ETA receptor on smooth muscle cells triggers a cascade of intracellular signaling events, leading to vasoconstriction and cellular proliferation. In pathological conditions such as chronic kidney disease, this pathway contributes to renal cell injury, proteinuria, inflammation, and fibrosis.[1] By blocking this interaction, **Diosuxentan** aims to counteract these harmful effects.



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**Figure 1: Diosuxentan's Mechanism of Action.**

## Pharmacokinetic Profile

The pharmacokinetic properties of **Diosuxentan** and its major active metabolite, M18, were evaluated in a first-in-human, Phase I study involving healthy Chinese volunteers. The study consisted of a single-ascending-dose (SAD) phase, a multiple-ascending-dose (MAD) phase, and a food-effect (FE) assessment.[1]

## Absorption

Following oral administration, **Diosuxentan** is rapidly absorbed. In the SAD study, the time to reach maximum plasma concentration (Tmax) was observed to be between 1.5 and 4.0 hours across a dose range of 10 mg to 100 mg.[1]

## Dose Proportionality and Accumulation

Plasma exposure to both **Diosuxentan** and its active metabolite, M18, increased in a manner that was more than dose-proportional. In the MAD study, where subjects received daily doses

of 20 mg and 50 mg for six days, a steady state was achieved by day 3. The accumulation ratios on day 6 were 1.22 for **Diosuxentan** and 1.89 for M18.[\[1\]](#)

## Elimination

The terminal elimination half-life ( $t_{1/2}$ ) of **Diosuxentan** was found to be 7.25 hours, while its major active metabolite, M18, exhibited a longer half-life of 13.73 hours.[\[1\]](#)

## Food Effect

The effect of a high-fat meal on the pharmacokinetics of a single 50 mg dose of **Diosuxentan** was investigated. The presence of food led to a 41% increase in the maximum plasma concentration ( $C_{max}$ ) of **Diosuxentan** and a 32% increase in the  $C_{max}$  of M18. The median  $T_{max}$  for **Diosuxentan** was delayed by 3 hours in the fed state compared to the fasting state. However, overall drug exposure (as measured by the area under the curve, AUC) was not affected by food.[\[1\]](#)

## Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **Diosuxentan** (SC0062) and its major active metabolite (M18) from the Phase I clinical trial.[\[1\]](#)

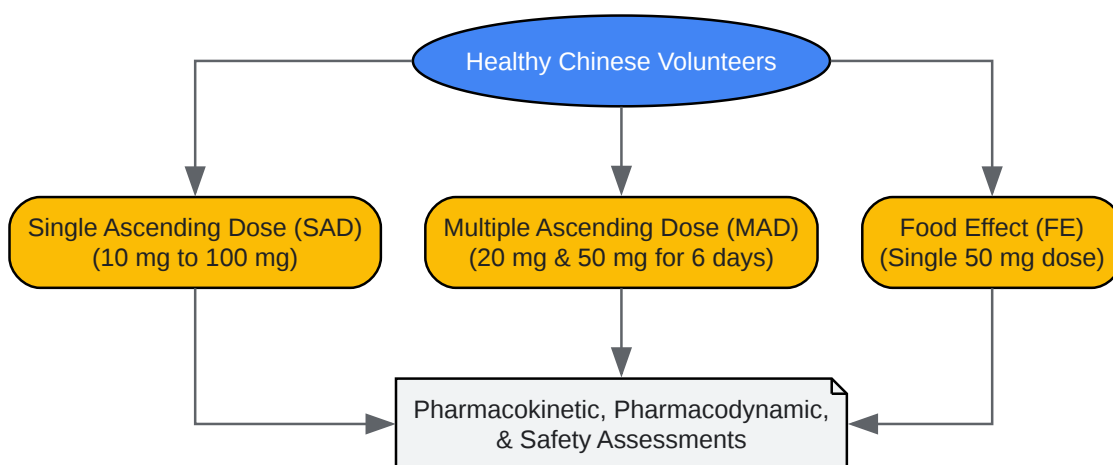
Table 1: Summary of Pharmacokinetic Parameters for **Diosuxentan** (SC0062) and M18

Parameter	Diosuxentan (SC0062)	M18 (Metabolite)
Time to Peak ( $T_{max}$ )	1.5 - 4.0 hours (SAD)	Not Reported
Terminal Half-life ( $t_{1/2}$ )	7.25 hours	13.73 hours
Accumulation Ratio (Day 6)	1.22	1.89
Food Effect on $C_{max}$ (50 mg dose)	↑ 41%	↑ 32%
Food Effect on $T_{max}$ (50 mg dose)	Delayed by 3 hours	Not Reported
Food Effect on AUC (50 mg dose)	No significant effect	No significant effect

## Experimental Protocols

### Phase I First-in-Human Study Design

The primary objectives of this Phase I study were to assess the safety and tolerability of **Diosuxentan** in healthy subjects. The secondary objectives included the characterization of its pharmacokinetic profile.<sup>[1]</sup>



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**Figure 2:** Phase I Study Design Overview.

- Study Population: Healthy Chinese volunteers.<sup>[1]</sup>
- Single-Ascending-Dose (SAD) Component: Subjects received single oral doses of **Diosuxentan** ranging from 10 mg to 100 mg.<sup>[1]</sup>
- Multiple-Ascending-Dose (MAD) Component: Subjects received daily oral doses of 20 mg or 50 mg of **Diosuxentan** for six consecutive days.<sup>[1]</sup>
- Food-Effect (FE) Component: The impact of a high-fat meal on the pharmacokinetics of a single 50 mg dose of **Diosuxentan** was evaluated.<sup>[1]</sup>
- Sample Collection: Blood samples were collected at predetermined time points to determine the plasma concentrations of **Diosuxentan** and its major active metabolite, M18.

- Bioanalytical Method: Plasma concentrations of SC0062 and its metabolite M18 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

## Conclusion

**Diosuxentan** (SC0062) is a promising, highly selective ETA receptor antagonist with a predictable pharmacokinetic profile characterized by rapid absorption and a half-life supportive of once-daily dosing. The observed food effect on Cmax without a significant impact on overall exposure suggests that **Diosuxentan** may be administered with or without food. The data from the first-in-human study provide a strong foundation for the ongoing and future clinical development of **Diosuxentan** for the treatment of chronic kidney disease. Further studies are warranted to fully elucidate its metabolic pathways and to characterize its pharmacokinetic profile in patient populations.

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## References

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